molecular formula C20H18F2N2O3 B2518787 Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251583-84-2

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2518787
CAS RN: 1251583-84-2
M. Wt: 372.372
InChI Key: DXUCJHHVKNJWPB-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H18F2N2O3 and its molecular weight is 372.372. The purity is usually 95%.
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Scientific Research Applications

Regioselectivity in Synthesis : The compound has been involved in studies demonstrating remarkable regioselectivities in chemical syntheses. For example, in the synthesis of new Luotonin A derivatives, selective reactions with trimethylaluminium-activated aminobenzoic acid ethyl esters were observed, leading to anilides without self-condensation. This work illustrates the compound's utility in synthesizing complex molecules, highlighting different outcomes based on structural variations of starting materials (Atia et al., 2017).

Synthetic Applications : Another study focused on the synthesis of proerythrinadienone and a morphinandienone system through phenolic oxidation and a photo-Pschorr reaction, respectively. This research underscores the compound's role in facilitating the synthesis of molecules with potential biological significance (Kametani et al., 1971).

Derivative Formation : Research on the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate highlights the compound's utility in creating a diverse array of chemical entities, potentially opening new avenues for pharmacological exploration (Bombarda et al., 1992).

Antimicrobial Potential : A study on quinoline-3-carboxylates as potential antibacterial agents showcases the synthesis of ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones, leading to compounds with moderate antibacterial activity. This demonstrates the compound's relevance in the search for new antimicrobial agents (Krishnakumar et al., 2012).

Novel Synthesis Methods : The development of new synthesis methods, such as the one-pot synthesis of 3-aminoquinolines, underscores the compound's role in streamlining chemical synthesis processes. Such methodologies can significantly impact the efficiency and feasibility of producing complex molecules (Wang et al., 2004).

Future Directions

The study and development of new quinoline derivatives is a vibrant field, particularly in medicinal chemistry. This compound, with its specific substitutions, could be of interest for further study in various applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2,4-difluoroaniline with ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,4-difluoroaniline and ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting imine by column chromatography.", "Step 4: Dissolve the purified imine in a suitable solvent such as ethanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Purify the product by column chromatography to obtain Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1251583-84-2

Molecular Formula

C20H18F2N2O3

Molecular Weight

372.372

IUPAC Name

ethyl 4-[(2,4-difluorophenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H18F2N2O3/c1-3-27-20(26)17-18(23-10-12-5-6-13(21)9-15(12)22)14-8-11(2)4-7-16(14)24-19(17)25/h4-9H,3,10H2,1-2H3,(H2,23,24,25)

InChI Key

DXUCJHHVKNJWPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=C(C=C(C=C3)F)F

solubility

not available

Origin of Product

United States

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